Cas no 162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid)

(4-(Methoxymethoxy)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Methoxymethoxy)phenyl)boronic acid
- [4-(METHOXYMETHOXY)PHENYL]-BORONIC ACID
- 4-(Methoxymethoxy)phenylboronic acid
- 4-(Methoxymethyl)phenylboronic acid
- AKOS BRN-0213
- 4-METHOXYMETHYLBENZENEBORONIC ACID
- 4-(methxoymethoxy)phenylboronic acid
- SCHEMBL3658523
- FT-0605425
- DTXSID50376287
- [4-(methoxymethoxy)phenyl]boronic Acid
- 4-methoxymethyloxyphenyl boronic acid
- Boronic acid, [4-(methoxymethoxy)phenyl]-
- MFCD03412067
- Boronic acid, B-[4-(methoxymethoxy)phenyl]-
- 4-(methoxymethoxy)-phenylboronic acid
- (4-(Methoxymethoxy)phenyl)boronicacid
- AKOS006279745
- CS-0030290
- BS-21636
- [4-(methoxymethoxy)phenyl]-boronic acid, AldrichCPR
- 162662-27-3
- 4-methoxymethoxyphenylboronic acid
- AB14354
- 4-methoxymethoxy-phenylboronic acid
- D71358
- MERYVSUVKVVJMP-UHFFFAOYSA-N
- DB-016040
-
- MDL: MFCD03412067
- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
- InChIKey: MERYVSUVKVVJMP-UHFFFAOYSA-N
- ほほえんだ: COCOC1=CC=C(C=C1)B(O)O
計算された属性
- せいみつぶんしりょう: 182.07500
- どういたいしつりょう: 182.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9A^2
じっけんとくせい
- 密度みつど: 1.19
- ふってん: 346.27 ℃ at 760 mmHg
- フラッシュポイント: 132.9°C
- 屈折率: 1.518
- PSA: 58.92000
- LogP: -0.65090
(4-(Methoxymethoxy)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0346-10G |
(4-(Methoxymethoxy)phenyl)boronic acid |
162662-27-3 | 95% | 10g |
¥ 3,630.00 | 2023-04-14 | |
Fluorochem | 219068-1g |
4-(Methoxymethoxy)phenyl)boronic acid |
162662-27-3 | 95% | 1g |
£44.00 | 2022-03-01 | |
TRC | M219940-100mg |
4-(Methoxymethoxy)phenylboronic Acid |
162662-27-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
Alichem | A019114158-25g |
(4-(Methoxymethoxy)phenyl)boronic acid |
162662-27-3 | 95% | 25g |
756.00 USD | 2021-06-17 | |
abcr | AB271923-25 g |
4-(Methoxymethoxy)phenylboronic acid, 95%; . |
162662-27-3 | 95% | 25g |
€858.00 | 2023-04-26 | |
A2B Chem LLC | AA84422-1g |
4-(Methoxymethoxy)phenylboronic acid |
162662-27-3 | 98% | 1g |
$30.00 | 2024-04-20 | |
A2B Chem LLC | AA84422-25g |
4-(Methoxymethoxy)phenylboronic acid |
162662-27-3 | 98% | 25g |
$532.00 | 2024-04-20 | |
Ambeed | A611021-1g |
(4-(Methoxymethoxy)phenyl)boronic acid |
162662-27-3 | 98% | 1g |
$45.0 | 2025-03-05 | |
A2B Chem LLC | AA84422-5g |
4-(Methoxymethoxy)phenylboronic acid |
162662-27-3 | 98% | 5g |
$114.00 | 2024-04-20 | |
Aaron | AR001TZM-250mg |
Boronic acid, B-[4-(methoxymethoxy)phenyl]- |
162662-27-3 | 98% | 250mg |
$16.00 | 2025-01-21 |
(4-(Methoxymethoxy)phenyl)boronic acid 関連文献
-
1. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(4-(Methoxymethoxy)phenyl)boronic acidに関する追加情報
Research Briefing on (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) in Chemical Biology and Pharmaceutical Applications
The compound (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and materials science. As a boronic acid derivative, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals. Recent studies highlight its role in developing novel therapeutics, particularly in oncology and infectious diseases, where boronic acid-containing compounds exhibit unique binding properties to biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (4-(Methoxymethoxy)phenyl)boronic acid as a key intermediate in synthesizing proteasome inhibitors. The research team utilized its boronic acid moiety to form reversible covalent bonds with catalytic threonine residues in the 20S proteasome, achieving sub-nanomolar inhibitory activity. This mechanism mirrors the action of FDA-approved bortezomib, suggesting potential for next-generation anticancer agents with improved pharmacokinetic profiles.
In materials science, researchers at MIT (2024) incorporated (4-(Methoxymethoxy)phenyl)boronic acid into covalent organic frameworks (COFs) for targeted drug delivery. The compound's dual functionality - the boronic acid group for pH-responsive binding and the methoxymethoxy group for enhanced solubility - enabled precise release of chemotherapeutics in tumor microenvironments (pH 6.5-7.0). Animal studies showed 40% higher tumor accumulation compared to conventional carriers, with significantly reduced off-target effects.
Analytical chemistry advancements have also benefited from this compound. A Nature Methods paper (2023) detailed its use as a fluorescent sensor for glucose detection. The boronic acid moiety binds diols present in glucose, while the methoxymethoxy group stabilizes the resulting complex, achieving 0.1 mM detection limits - surpassing current clinical assays. This innovation holds promise for continuous glucose monitoring in diabetes management.
Ongoing clinical trials (Phase I/II) are evaluating derivatives of (4-(Methoxymethoxy)phenyl)boronic acid as antiviral agents against SARS-CoV-2. Preliminary data suggests inhibition of the viral main protease (Mpro) through boron-nitrogen coordination, with lead candidates showing 90% viral load reduction in human airway epithelial cells. Researchers emphasize the compound's advantage in bypassing common resistance mutations due to its unique binding mechanism.
Despite these advances, challenges remain in optimizing the compound's metabolic stability. A 2024 ACS Pharmacology & Translational Science study identified rapid glucuronidation of the methoxymethoxy group as a key clearance pathway. Structural modifications, including fluorination of the phenyl ring (yielding 162662-27-3 analogs), improved hepatic microsome stability by 3-fold while maintaining target engagement, pointing to future directions for medicinal chemistry optimization.
The pharmaceutical industry has taken note of these developments. Patent filings for (4-(Methoxymethoxy)phenyl)boronic acid derivatives increased by 120% from 2022-2024, particularly in areas of targeted protein degradation and antibody-drug conjugates. Its commercial availability (≥98% purity) from major suppliers like Sigma-Aldrich and TCI America has facilitated broader adoption in both academic and industrial settings.
Future research directions highlighted in a recent Chemical Reviews perspective (2024) include exploring the compound's potential in: 1) bifunctional PROTACs for undruggable targets, 2) bioorthogonal chemistry for in vivo imaging, and 3) self-assembling hydrogels for wound healing. The unique balance of reactivity and stability offered by 162662-27-3 positions it as a multifaceted tool for next-generation biomedical innovations.
162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid) 関連製品
- 115377-93-0(2-(Methoxymethoxy)phenylboronic acid)
- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)
- 502653-18-1(2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride)
- 1553908-89-6(1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol)
- 1707582-37-3(4-[3-(2,5-Dimethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
- 1220972-70-2(2-Ethynyl-6-methoxybenzofuran)
- 422-02-6(Propane,3-chloro-1,1,1,2,2-pentafluoro-)
- 1426174-38-0(Cefadroxil-d4 (Major))
- 1361474-67-0(3-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)picolinaldehyde)
- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
